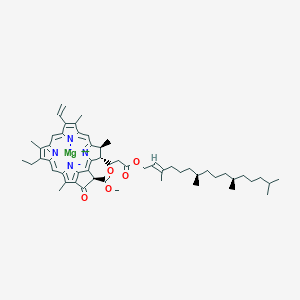

Chlorophyll A

Description

Properties

IUPAC Name |

magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNHDLDRLWWWCB-AENOIHSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18025-08-6 | |

| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-κN23,κN24,κN25,κN26]-, (SP-4-2)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18025-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

893.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy blue-black solid; [Merck Index], Solid | |

| Record name | Chlorophyll a | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-61-8 | |

| Record name | Chlorophyll a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, [3,7,11,15-tetramethyl-2-hexadecenyl 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-N23,N24,N25,N26]-, [SP-4-2-[3S-[3α(2E,7S*,11S*),4β,21β]]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 120 °C | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Influence of Solvent Environments on the Absorption Spectrum of Chlorophyll a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption spectrum of chlorophyll a as influenced by various solvent environments. A comprehensive understanding of these spectral shifts is critical for accurate quantification, characterization, and the development of novel therapeutic and diagnostic agents that interact with this vital pigment. This document presents quantitative data on absorption maxima, detailed experimental protocols for spectral analysis, and a visual representation of the experimental workflow.

Introduction: The Dynamic Nature of this compound Absorption

This compound (Chl a) is the primary photosynthetic pigment in a vast array of organisms, playing a crucial role in converting light energy into chemical energy.[1] Its distinct absorption spectrum, characterized by two primary bands—the Soret band in the blue-violet region and the Q band in the red region—is not static.[2][3] The precise wavelengths of these absorption maxima are highly sensitive to the surrounding molecular environment. Factors such as solvent polarity, refractive index, and the potential for molecular aggregation can induce significant solvatochromic shifts in the absorption spectrum.[4][5][6][7]

The intense Soret band (around 430 nm) can shift by as much as 15-20 nm, while the Q-band (around 650 nm) can shift up to 10 nm depending on the solvent.[2] For instance, in polar solvents like acetone, methanol, and ethanol, the absorption maxima are generally displaced to longer wavelengths (a bathochromic or red shift) compared to less polar solvents like diethyl ether.[4][5] These shifts are a direct consequence of the interactions between the solvent molecules and the this compound molecule's electron distribution.[4] Understanding these solvent-induced spectral changes is paramount for researchers in fields ranging from plant biology and environmental science to drug discovery, where chlorophyll and its derivatives are explored as photosensitizers.[1]

Quantitative Data: this compound Absorption Maxima in Various Solvents

The following table summarizes the reported absorption maxima for the Soret and Qy bands of this compound in a selection of common organic solvents. These values are essential for the accurate calibration of spectrophotometric measurements and for the interpretation of experimental results.

| Solvent | Soret Band (λmax, nm) | Qy Band (λmax, nm) |

| Acetone | ~430 | ~662-663 |

| 80% Acetone | ~430 | ~663 |

| Methanol | ~432 | ~665 |

| Ethanol | ~432 | ~665 |

| Diethyl Ether | ~428-429 | ~660-662 |

| Dimethyl Sulfoxide (DMSO) | ~433 | ~666 |

| Chloroform | Not specified | Not specified |

| Pyridine | Shifts up to 15-20 nm from acetone | Shifts up to 10 nm from acetone |

Note: The exact absorption maxima can vary slightly depending on the purity of the this compound, the specific grade of the solvent, the temperature, and the spectrophotometer used.[5][8][9]

Experimental Protocols for Measuring this compound Absorption Spectrum

Accurate determination of the this compound absorption spectrum requires meticulous sample preparation and precise spectrophotometric analysis. The following protocols provide a generalized framework that can be adapted to specific research needs.

This compound Extraction

The choice of extraction solvent is a critical step that influences the efficiency of pigment recovery and the resulting absorption spectrum.[10][11]

Materials and Reagents:

-

Fresh or frozen plant material (e.g., spinach leaves)

-

Organic solvents (e.g., 80% acetone, 100% methanol, ethanol)[10]

-

Mortar and pestle or tissue homogenizer

-

Quartz sand (optional, to aid in grinding)

-

Centrifuge and centrifuge tubes

-

Volumetric flasks

-

Filtration apparatus (e.g., funnel, filter paper or glass fiber filters)

-

Cuvettes (quartz or glass, with a 1 cm path length)[10]

-

Spectrophotometer

Procedure:

-

Sample Preparation: Weigh a known amount of fresh or frozen plant material (e.g., 0.1-0.5 g).[12]

-

Homogenization: Place the plant material in a chilled mortar and pestle. Add a small amount of quartz sand and a few milliliters of the chosen cold organic solvent.[10] Grind the tissue thoroughly until it becomes a homogenous paste.[10][12] Alternatively, a mechanical tissue homogenizer can be used.

-

Extraction: Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional solvent and add it to the tube. The final volume of the solvent will depend on the amount of plant material and the desired final concentration.

-

Centrifugation: Centrifuge the extract at a moderate speed (e.g., 3000-5000 x g) for 5-10 minutes to pellet the solid debris.[10]

-

Supernatant Collection: Carefully decant the supernatant, which contains the extracted chlorophyll, into a clean volumetric flask.[10]

-

Re-extraction (Optional): To ensure complete extraction, the pellet can be resuspended in a fresh aliquot of the solvent, centrifuged again, and the supernatant combined with the first extract. This process can be repeated until the pellet is colorless.[10]

-

Final Volume Adjustment: Bring the final volume of the extract to the mark on the volumetric flask with the extraction solvent.

-

Filtration: For clear extracts, especially if centrifugation is not sufficient, filter the solution through a suitable filter to remove any remaining particulate matter.

Spectrophotometric Analysis

Procedure:

-

Spectrophotometer Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure stable readings.

-

Wavelength Scan: Set the spectrophotometer to scan a range of wavelengths, typically from 400 nm to 750 nm, to capture both the Soret and Q bands.[10]

-

Blanking/Zeroing: Fill a clean cuvette with the same solvent used for the extraction. This will serve as the blank. Place the blank cuvette in the spectrophotometer and zero the absorbance across the entire wavelength range.[12]

-

Sample Measurement: Empty the blank cuvette and rinse it with a small amount of the chlorophyll extract. Then, fill the cuvette with the chlorophyll extract. Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.[12]

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum. The absorbance values should ideally be within the linear range of the instrument, typically between 0.1 and 1.0. If the absorbance is too high, dilute the sample with the extraction solvent and re-measure.

-

Peak Identification: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands from the recorded spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the absorption spectrum of this compound.

Caption: Experimental workflow for determining the absorption spectrum of this compound.

Conclusion

The absorption spectrum of this compound is a sensitive indicator of its molecular environment. The data and protocols presented in this technical guide provide a foundational framework for researchers working with this essential pigment. A thorough understanding and precise measurement of solvent-induced spectral shifts are indispensable for the accurate quantification of chlorophyll, for fundamental studies of photosynthesis, and for the development of chlorophyll-based applications in medicine and biotechnology. The provided workflow and quantitative data serve as a valuable resource for ensuring the reproducibility and accuracy of experimental findings in these critical areas of research.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. peerj.com [peerj.com]

- 3. 1.2.2 - Chlorophyll absorption and photosynthetic action spectra | Plants in Action [rseco.org]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. fdbio-rptu.de [fdbio-rptu.de]

- 6. Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Low temperature absorption spectra of this compound in polar and nonpolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low Temperature Absorption Spectra of this compound in Polar and Nonpolar Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prometheusprotocols.net [prometheusprotocols.net]

- 11. dzarc.com [dzarc.com]

- 12. depts.ttu.edu [depts.ttu.edu]

discovery and history of chlorophyll a isolation

An In-depth Technical Guide to the Discovery, History, and Isolation of Chlorophyll a

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is the primary photosynthetic pigment in all oxygenic photosynthetic organisms and is fundamental to life on Earth. Its isolation and characterization have been pivotal in understanding photosynthesis, plant biology, and bioenergetics. This technical guide provides a comprehensive overview of the historical milestones in the discovery and isolation of this compound, from its initial extraction to the elucidation of its complex structure. It details the key scientific contributions, summarizes the physicochemical properties of the molecule in a structured format, and presents a detailed experimental protocol for its isolation and quantification from plant tissues using modern solvent extraction and chromatographic techniques. Visual diagrams illustrating the historical timeline and a complete experimental workflow are included to facilitate understanding for researchers and professionals in the field.

Historical Milestones in Chlorophyll Research

The journey to understanding this compound is marked by several key discoveries over nearly 150 years.

-

1817 - The First Isolation: French pharmacists Joseph Bienaimé Caventou and Pierre Joseph Pelletier were the first to isolate the green pigment from leaves.[1][2][3][4][5][6] They named this substance "chlorophyll," derived from the Greek words khloros (pale green) and phyllon (leaf).[1] Their work, using mild solvent extraction, marked the beginning of phytochemistry and the study of plant pigments.[3]

-

1905-1915 - The Dawn of Modern Chlorophyll Chemistry: The most significant early work on chlorophyll was conducted by the German chemist Richard Willstätter, for which he was awarded the Nobel Prize in Chemistry in 1915.[7][8][9] His research established several foundational facts:

-

Discovery of Two Chlorophyll Forms: Willstätter demonstrated that the chlorophyll extracted from over two hundred plant species was not a single compound but a mixture of two distinct pigments: a blue-green form he named This compound and a yellow-green form, chlorophyll b .[7][10]

-

Identification of Magnesium: He made the crucial discovery that magnesium is an essential component of the chlorophyll molecule, marking the first detection of magnesium in living tissue.[1][7][11]

-

Early Separation Techniques: Willstätter developed innovative extraction and purification methods using solvent partitioning and rudimentary chromatography to separate this compound and b.[7]

-

-

1940 - Structure Elucidation: The general chemical structure of this compound was elucidated by the German chemist Hans Fischer, building upon Willstätter's initial work.[1] This was a monumental step in understanding its function.

-

1960 - Total Synthesis: The American chemist Robert Burns Woodward achieved the total synthesis of the this compound molecule, a landmark achievement in organic chemistry that confirmed Fischer's proposed structure.[1]

Physicochemical Properties of this compound

The isolation and study of this compound have allowed for detailed characterization of its physical and chemical properties, which are crucial for its application in research and development.

| Property | Value |

| Molecular Formula | C₅₅H₇₂MgN₄O₅ |

| Molecular Weight | 893.51 g/mol [1][9][11][12] |

| Appearance | Blue-black waxy solid[9] |

| Density | 1.079 g/cm³[1] |

| Melting Point | 150-153 °C (decomposes)[1] |

| Solubility | Insoluble in water. Soluble in ethanol, diethyl ether, acetone, chloroform, and benzene.[1][2] |

| Absorption Maxima (Soret Peak) | ~430 nm (in 90% acetone), ~430 nm (in diethyl ether), ~433 nm (in DMSO)[13][14] |

| Absorption Maxima (Qy Peak) | ~662 nm (in diethyl ether), ~664 nm (in 90% acetone), ~666 nm (in DMSO)[1][13][14] |

| Molar Extinction Coefficient (ε) | >10⁵ M⁻¹ cm⁻¹ (one of the highest for small organic compounds)[13]. In 100% acetone, ε at 662.7 nm is 78,750 M⁻¹ cm⁻¹.[15] |

Methodologies for Isolation and Analysis

The techniques for isolating this compound have evolved from simple solvent extractions to sophisticated chromatographic procedures that yield highly pure samples.

Early Approaches (Willstätter)

Willstätter's pioneering work involved partitioning the crude plant extract between different immiscible organic solvents. For instance, he would use petroleum ether and aqueous alcohol solutions. By carefully adjusting the solvent systems, he could preferentially move one pigment (e.g., this compound) into one layer while leaving others (like chlorophyll b and carotenoids) in the other, allowing for their separation.[7]

Modern Protocol: Isolation from Spinacia oleracea (Spinach)

This protocol details a standard laboratory procedure for extracting and separating this compound from fresh spinach leaves using solvent extraction followed by column chromatography.

Plant pigments are first extracted from the leaf tissue into an organic solvent (acetone). The crude extract, containing a mixture of chlorophylls and carotenoids, is then concentrated and separated using column chromatography. The separation is based on the differential polarity of the pigments. The nonpolar carotenes elute first with a nonpolar solvent, followed by the more polar this compound as the solvent polarity is slightly increased.

-

Fresh spinach leaves (100 g)

-

Acetone (80% aqueous solution)

-

Petroleum ether (or hexanes)

-

n-Propanol

-

Anhydrous sodium sulfate

-

Silica gel (60-120 mesh) for column chromatography

-

Mortar and pestle or blender

-

Glass chromatography column (e.g., 2 cm diameter, 30 cm length)

-

Glass wool

-

Rotary evaporator

-

Spectrophotometer and quartz cuvettes

Extraction:

-

Homogenization: Wash 100 g of fresh spinach leaves, remove the midribs, and homogenize them in a blender or with a mortar and pestle with ~200 mL of 80% aqueous acetone. Perform this step in dim light to prevent pigment degradation.[10]

-

Filtration: Filter the resulting dark green slurry through several layers of cheesecloth or a Büchner funnel to remove solid plant debris.

-

Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of petroleum ether and mix gently. The chlorophylls will partition into the upper petroleum ether layer. Discard the lower aqueous acetone layer.[10]

-

Washing: Wash the petroleum ether layer with two 50 mL portions of water to remove any remaining acetone.

-

Drying and Concentration: Dry the green petroleum ether extract over anhydrous sodium sulfate. Decant the dried extract and concentrate it to a small volume (~5-10 mL) using a rotary evaporator at low temperature (<40°C). This produces the crude pigment extract.

Column Chromatography:

-

Column Packing: Plug the bottom of the chromatography column with a small piece of glass wool. Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica to settle into a uniform bed, draining the excess solvent until the solvent level is just above the silica surface. Never let the column run dry.[3]

-

Loading the Sample: Carefully load the concentrated crude pigment extract onto the top of the silica gel bed using a Pasteur pipette.[6]

-

Elution:

-

Step 1 (Elute Carotenes): Begin eluting the column with pure petroleum ether. A yellow band of carotenes will move down the column first. Collect this fraction in a separate flask until the yellow color has been completely eluted.[6]

-

Step 2 (Elute this compound): Change the mobile phase to a solution of 0.5% n-propanol in petroleum ether .[10] A distinct blue-green band corresponding to this compound will begin to move down the column.

-

Step 3 (Collection): Collect this blue-green fraction in a clean flask. Monitor the elution visually to ensure a clean separation from other pigments.

-

Spectrophotometric Quantification

The concentration of the isolated this compound can be determined using UV-Vis spectrophotometry and the Beer-Lambert law (A = εbc).

-

Sample Preparation: Take a known volume of the eluted this compound fraction and dilute it with a suitable solvent (e.g., 90% acetone) to obtain an absorbance reading in the optimal range (0.2-0.9) at the red absorption maximum.

-

Measurement: Measure the absorbance of the diluted sample at the Qy peak maximum for this compound in the chosen solvent (e.g., 664 nm in 90% acetone).[13] Use the same solvent as a blank.

-

Calculation: Use the following formula to calculate the concentration:

-

Concentration (mg/L) = A₆₆₄ / (a * b)

-

Where:

-

A₆₆₄ is the absorbance at 664 nm.

-

a is the specific absorption coefficient for this compound in 90% acetone (87.67 L g⁻¹ cm⁻¹).[15]

-

b is the path length of the cuvette in cm (usually 1 cm).

-

-

Visualizations

The following diagrams illustrate the key historical and experimental concepts discussed in this guide.

Caption: A timeline of key scientific milestones in the discovery and characterization of this compound.

Caption: A modern workflow for the isolation and quantification of this compound from spinach leaves.

Conclusion

The path from the initial naming of "chlorophyll" to the routine isolation of pure this compound represents a significant arc in the history of biochemistry. The foundational work of pioneers like Caventou, Pelletier, and especially Willstätter, paved the way for a deep molecular understanding of photosynthesis. Modern methods, leveraging solvent extraction and column chromatography, provide researchers with reliable and efficient protocols to obtain pure this compound for a wide range of applications, from fundamental photosynthetic research to the development of novel photosensitizers and natural colorants. This guide provides the historical context and practical methodology necessary for professionals engaging with this vital molecule.

References

- 1. Future Engineers :: Name that Molecule Challenge :: Gallery :: this compound [futureengineers.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. columbia.edu [columbia.edu]

- 4. prometheusprotocols.net [prometheusprotocols.net]

- 5. youtube.com [youtube.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. researchgate.net [researchgate.net]

- 8. participants.wepal.nl [participants.wepal.nl]

- 9. This compound | C55H72MgN4O5 | CID 12085802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. This compound [webbook.nist.gov]

- 12. The molecular weight of this compound isA. 907B. 893C. 911D. 712 [vedantu.com]

- 13. Chlorophyll - Wikipedia [en.wikipedia.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. epic.awi.de [epic.awi.de]

A Technical Guide to the Natural Sources and Extraction of Chlorophyll a for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll a, the primary photosynthetic pigment in most oxygenic phototrophs, is of significant interest to the research community for its potential applications in drug development, particularly as a photosensitizer in photodynamic therapy and for its role in cellular energy metabolism. This technical guide provides an in-depth overview of the most abundant natural sources of this compound, detailed protocols for its extraction and purification, and an exploration of the signaling pathways influenced by its derivatives. Quantitative data on this compound content across various organisms are presented for comparative analysis, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of the methodologies and mechanisms of action.

Natural Sources of this compound

This compound is ubiquitously found in photosynthetic organisms. For research purposes, sources with high biomass and this compound content are preferred. The primary sources include higher plants, green algae, and cyanobacteria.

Higher Plants

Leafy green vegetables are a readily available and commonly used source for this compound extraction. Spinach (Spinacia oleracea) is particularly favored in laboratory settings due to its high chlorophyll content and ease of processing.[1][2][3]

Green Algae

Microalgae, such as Chlorella and Nannochloropsis, are excellent sources of this compound.[4] They can be cultivated under controlled conditions to yield high biomass with consistent pigment concentrations. Marine macroalgae, or seaweeds, also contain this compound, with concentrations varying by species.[5][6]

Cyanobacteria

Cyanobacteria, also known as blue-green algae, are prokaryotic organisms rich in this compound.[7] Species like Spirulina (Arthrospira platensis), Synechocystis, and Nostoc are notable for their high this compound content and are increasingly utilized in biotechnological applications.[8][9][10]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly among different natural sources. The following table summarizes the this compound content reported in various organisms, providing a basis for selecting appropriate starting material for extraction.

| Organism Type | Species | This compound Content | Reference |

| Higher Plants | Spinacia oleracea (Spinach) | 23-24 mg/100g (freeze-dried) | [1] |

| Spinacia oleracea (Spinach) | 61 mg/100g (fresh weight, acetone extraction) | [2] | |

| Green Algae | Chlorella sp. | 8.45 µg/mL (in culture) | [4] |

| Nannochloropsis sp. | 21.24 µg/mL (in culture) | [4] | |

| Chlorophyta (Green Macroalgae) | 0.72 - 4.98 mg/g (fresh weight) | [5] | |

| Cyanobacteria | Synechocystis PCC 6803 | 5.8 - 16.0 mg/g (dry weight) | [9] |

| Leptolyngbya sp. | ~15 µg/mL (in culture, yielding ~2.5 µg/mL/day) | [8] | |

| Spirulina | up to 15.07 mg/g | [10] | |

| Trichormus variabilis | 28.04 µg/mL (in culture) | [11] | |

| Marine Macroalgae | Phaeophyta (Brown Algae) | 0.96 - 2.01 mg/g (fresh weight) | [5] |

| Rhodophyta (Red Algae) | 0.58 - 1.96 mg/g (fresh weight) | [5] |

Extraction and Purification of this compound

The extraction and purification of this compound are critical steps to obtain a high-purity product for research. The following protocols provide detailed methodologies for extraction from spinach and spirulina, which can be adapted for other sources. All procedures should be performed in dim light to prevent photodegradation of the chlorophyll.[1]

General Laboratory Equipment and Reagents

-

Blender or mortar and pestle

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Chromatography column

-

Solvents: Acetone, methanol, ethanol, petroleum ether, n-propanol, dioxane

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel or DEAE-Sepharose for chromatography

Detailed Experimental Protocol: Extraction from Spinach

This protocol is adapted from established methods for extracting this compound from spinach leaves.[1][3]

-

Sample Preparation:

-

Solvent Extraction:

-

Partial Purification (Liquid-Liquid Extraction):

-

Concentrate the acetone extract to approximately 50 mL.

-

Wash the concentrated extract with petroleum ether (3 x 20 mL) in a separatory funnel. The chlorophyll will move to the petroleum ether layer.[1]

-

Discard the lower aqueous acetone layer.

-

-

Chromatographic Purification:

-

Prepare a silica gel column equilibrated with petroleum ether.

-

Load the petroleum ether extract onto the column.

-

Elute the column with petroleum ether to remove carotenes (yellow band).

-

Elute with a mixture of petroleum ether and 0.5% n-propanol to collect the this compound fraction (blue-green band).[1]

-

-

Purity Assessment:

-

Analyze the purified this compound fraction using UV-Vis spectrophotometry. This compound in 80% acetone exhibits absorption maxima around 430 nm and 663 nm.

-

Further confirmation of purity can be achieved using High-Performance Liquid Chromatography (HPLC).[2]

-

Detailed Experimental Protocol: Extraction from Spirulina

This protocol outlines a method for extracting this compound from Spirulina.[10][13][14]

-

Sample Preparation:

-

Start with dried Spirulina powder.

-

-

Solvent Extraction:

-

Purification by Precipitation:

-

To the ethanol extract, add 60% acetone and water. This will cause the this compound to precipitate.[13]

-

Collect the precipitated this compound by centrifugation.

-

-

Further Purification (Optional):

-

For higher purity, the precipitated this compound can be redissolved in a minimal amount of a suitable solvent and subjected to column chromatography as described for the spinach extract.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

Caption: Experimental workflow for this compound extraction and purification.

Signaling Pathways Modulated by Chlorophyllin

Chlorophyllin, a semi-synthetic derivative of chlorophyll, has been shown to modulate several key signaling pathways involved in cancer progression.[15]

Caption: Signaling pathways modulated by chlorophyllin in cancer cells.

Proposed Mechanism of Chlorophyll Metabolites in Mitochondrial ATP Production

Dietary chlorophyll is metabolized in animals, and its derivatives can accumulate in mitochondria, where they may participate in energy production.[16][17]

Caption: Proposed role of chlorophyll metabolites in mitochondrial ATP synthesis.

Applications in Research and Drug Development

Purified this compound and its derivatives have several applications in biomedical research.

Photodynamic Therapy (PDT)

Chlorophyll derivatives, known as chlorins, are effective photosensitizers.[18][19][20] When activated by light of a specific wavelength, they generate reactive oxygen species (ROS) that can induce cell death in cancerous tissues. Their strong absorption in the red region of the spectrum allows for deeper tissue penetration, making them promising candidates for PDT.[19]

Modulation of Cellular Signaling

As illustrated, chlorophyllin can inhibit key oncogenic signaling pathways.[15][21] This suggests its potential as a chemopreventive agent. Further research into the specific molecular interactions between chlorophyll derivatives and signaling proteins could lead to the development of novel targeted therapies.

Mitochondrial Bioenergetics

The discovery that chlorophyll metabolites may enhance ATP production in mammalian mitochondria opens up new avenues for research into metabolic disorders and aging.[16][17] Understanding this mechanism could lead to interventions that improve mitochondrial function.

Conclusion

This compound, readily available from a variety of natural sources, is a versatile molecule with significant potential for research and drug development. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and purification, and insights into the cellular mechanisms influenced by its derivatives. The presented data and visualizations serve as a valuable resource for scientists and professionals in the field, aiming to facilitate further exploration of this compound and its applications in medicine and biotechnology.

References

- 1. scispace.com [scispace.com]

- 2. Extraction, purification, and characterization of chlorophylls from spinach leaves [agris.fao.org]

- 3. columbia.edu [columbia.edu]

- 4. ijarp.org [ijarp.org]

- 5. researchgate.net [researchgate.net]

- 6. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 7. epa.gov [epa.gov]

- 8. Study of the growth and biochemical composition of 20 species of cyanobacteria cultured in cylindrical photobioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absolute amount of this compound per gram dry - Cyanobacteria Synechocystis PC - BNID 116743 [bionumbers.hms.harvard.edu]

- 10. ijfsab.com [ijfsab.com]

- 11. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 12. pubs.acs.org [pubs.acs.org]

- 13. KR100896327B1 - Method for preparing chlorophyll-a and chlorine from spirulina - Google Patents [patents.google.com]

- 14. path.web.ua.pt [path.web.ua.pt]

- 15. Chemopreventive potential of chlorophyllin: a review of the mechanisms of action and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Light-harvesting chlorophyll pigments enable mammalian mitochondria to capture photonic energy and produce ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.biologists.com [journals.biologists.com]

- 18. mdpi.com [mdpi.com]

- 19. scielo.br [scielo.br]

- 20. Chlorophyll derivatives--a new photosensitizer for photodynamic therapy of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The chlorophyllin-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells is associated with ERK deactivation and Cyclin D1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Magnesium Atom in Chlorophyll a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the central magnesium (Mg) atom in the chlorophyll a molecule. Understanding this fundamental aspect of photosynthesis is paramount for research in plant biology, bio-inspired energy systems, and the development of novel therapeutic agents that may target photosynthetic organisms or leverage similar chemical principles. This document provides a comprehensive overview of the structural and functional significance of the magnesium ion, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Function of the Magnesium Atom

The magnesium ion is situated at the heart of the this compound molecule, coordinated to the four nitrogen atoms of the porphyrin ring. This central position is not merely a structural anchor but is fundamental to the molecule's ability to capture and transfer light energy, and to initiate the process of photosynthesis.

Structural Stabilization: The magnesium ion is crucial for maintaining the planar and rigid structure of the porphyrin ring.[1] This rigidity is essential for the efficient absorption of light and the subsequent electronic transitions. Studies have shown that the removal of the magnesium ion to form pheophytin results in a less stable and conformationally more flexible macrocycle.

Modulation of Electronic Properties: The presence of the Mg²⁺ ion significantly influences the electronic properties of the porphyrin ring. It modulates the energy levels of the π-electrons, which are responsible for the characteristic absorption of light in the blue and red regions of the spectrum.[1] This tuning of the electronic structure is critical for capturing photons with high efficiency.

Facilitation of Light Absorption and Energy Transfer: Upon absorption of a photon, the this compound molecule is excited to a higher energy state. The magnesium atom plays a key role in stabilizing this excited state and facilitating the transfer of this excitation energy to neighboring chlorophyll molecules through a process known as Förster Resonance Energy Transfer (FRET). This efficient energy transfer funnels the captured light energy towards the reaction center of the photosystem.

Role in Electron Transfer: In the reaction center of Photosystem II, a special pair of this compound molecules (P680) initiates the electron transport chain by donating an electron upon excitation. The magnesium ion is instrumental in this process by influencing the redox potential of the chlorophyll molecule, making it an effective electron donor.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the magnesium atom in this compound.

Table 1: Absorption Maxima of this compound

| Solvent | Soret Band (Blue Region) Peak (nm) | Q Band (Red Region) Peak (nm) |

| Acetone (80%) | 430 | 662 |

| Diethyl Ether | 428 | 661 |

| Methanol | 417 | 665 |

Data compiled from multiple sources.[2][3][4][5][6]

Table 2: Fluorescence Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Lifetime (ns) |

| Pyridine (deoxygenated) | 7.1 |

| Diethyl ether (deoxygenated) | 6.8 |

| Toluene (deoxygenated) | 6.5 |

| Methanol (deoxygenated) | 5.5 |

These values can be influenced by concentration and the presence of oxygen.[7][8]

Table 3: Redox Potentials of this compound and Related Molecules

| Molecule | Redox Potential (V vs. SHE) |

| This compound | +0.81 |

| Pheophytin a (Mg-free this compound) | +1.14 |

| P680 (Reaction Center Chl a in PSII) | ~+1.1 to +1.2 |

| P700 (Reaction Center Chl a in PSI) | ~+0.5 |

Redox potentials are crucial for understanding the electron transfer capabilities of these molecules.[9][10][11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Spectrophotometric Analysis of this compound

This protocol outlines the determination of this compound concentration using UV-Vis spectrophotometry.

Objective: To measure the absorption spectrum of this compound and quantify its concentration.

Materials:

-

Plant tissue (e.g., spinach leaves)

-

80% Acetone

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Extraction:

-

Weigh a known amount of fresh plant tissue (e.g., 0.1 g).

-

Grind the tissue in a mortar and pestle with a small volume of 80% acetone until a homogenous slurry is formed.

-

Transfer the slurry to a centrifuge tube and rinse the mortar and pestle with additional 80% acetone, adding the rinse to the tube.

-

Bring the final volume to a known amount (e.g., 10 mL) with 80% acetone.

-

Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.

-

-

Measurement:

-

Carefully transfer the supernatant to a clean quartz cuvette.

-

Use 80% acetone as a blank to zero the spectrophotometer.

-

Measure the absorbance of the extract at the Soret and Q band maxima (typically around 430 nm and 662 nm in 80% acetone).

-

Record the full absorption spectrum if desired.

-

-

Calculation:

-

The concentration of this compound can be calculated using the Beer-Lambert law and specific extinction coefficients for this compound in 80% acetone.

-

Determination of Redox Potential by Cyclic Voltammetry

This protocol provides a general framework for measuring the redox potential of this compound.

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

Purified this compound

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Potentiostat

Procedure:

-

Sample Preparation:

-

Dissolve a known concentration of purified this compound in the chosen solvent containing the supporting electrolyte.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the this compound solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the potential window, scan rate, and number of cycles.

-

Initiate the scan, sweeping the potential from an initial value to a final value and back.

-

-

Data Analysis:

-

The resulting voltammogram will show peaks corresponding to the oxidation and reduction of this compound.

-

The midpoint potential between the anodic and cathodic peaks provides an estimate of the formal redox potential.

-

Measurement of Fluorescence Lifetime using Time-Resolved Fluorescence Spectroscopy

This protocol outlines the principles of measuring the fluorescence lifetime of this compound.

Objective: To determine the decay kinetics of the excited state of this compound.

Materials:

-

Purified this compound solution

-

Pulsed laser source for excitation

-

Fast photodetector (e.g., photomultiplier tube or streak camera)

-

Time-correlated single-photon counting (TCSPC) system or equivalent time-resolved detection electronics

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent to avoid reabsorption artifacts.

-

Degas the solution if necessary, as oxygen can quench fluorescence.

-

-

Data Acquisition:

-

Excite the sample with a short pulse of light from the laser at a wavelength absorbed by this compound (e.g., in the Soret band).

-

Collect the fluorescence emission at a specific wavelength (e.g., the peak of the Q band emission).

-

The detection system records the arrival times of the emitted photons relative to the excitation pulse.

-

-

Data Analysis:

-

A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential decay function to extract the fluorescence lifetime (τ).

-

Mandatory Visualizations

Signaling Pathway: Förster Resonance Energy Transfer (FRET) in the Antenna Complex

Caption: Energy transfer cascade from photon absorption to the reaction center.

Experimental Workflow: this compound Extraction and Spectrophotometric Analysis

Caption: Workflow for chlorophyll extraction and analysis.

Logical Relationship: Impact of Magnesium on this compound Function

Caption: The central role of magnesium in chlorophyll's structure and function.

References

- 1. Time-resolved fluorescence measurements on leaves: principles and recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LON-CAPA Botany online: Photosynthesis - Absorption Spectra - this compound and b [s10.lite.msu.edu]

- 3. Dataset on the absorption characteristics of extracted phytoplankton pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. static.igem.org [static.igem.org]

- 10. pnas.org [pnas.org]

- 11. Spectroelectrochemical determination of the redox potential of pheophytin a, the primary electron acceptor in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorophyll a Fluorescence Quantum Yield: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll a fluorescence is a powerful, non-invasive tool used to probe the intricate processes of photosynthesis in real-time. It provides a window into the efficiency of photosystem II (PSII), a key component of the photosynthetic machinery that is highly sensitive to environmental and chemical stressors. The quantum yield of this compound fluorescence, which is the fraction of absorbed light energy that is re-emitted as fluorescence, serves as a crucial indicator of a plant's physiological state. This technical guide provides an in-depth exploration of the core principles of this compound fluorescence quantum yield, detailed experimental methodologies, and its applications in research and drug development.

Core Principles: The Fate of Absorbed Light Energy

When a chlorophyll molecule absorbs a photon of light, it is excited to a higher energy state. From this excited state, the energy can be dissipated through one of three competing pathways:

-

Photochemistry: The energy is used to drive the chemical reactions of photosynthesis, specifically the transfer of an electron in the photosystem II (PSII) reaction center. This is the desired productive pathway.

-

Heat Dissipation (Non-Photochemical Quenching - NPQ): Excess energy is safely dissipated as heat, a crucial photoprotective mechanism to prevent damage to the photosynthetic apparatus under high light conditions.[1]

-

Fluorescence: A small fraction of the energy is re-emitted as light of a longer wavelength (red to far-red).

These three pathways are in constant competition. Therefore, any change in the efficiency of one pathway will result in compensatory changes in the others. By measuring the yield of chlorophyll fluorescence, we can gain valuable insights into the efficiency of photochemistry and heat dissipation.

The overall quantum yield of this compound fluorescence is variable and depends on the state of the photosynthetic apparatus. The key processes that modulate this yield are photochemical quenching and non-photochemical quenching.

Photochemical Quenching (qP)

Photochemical quenching reflects the utilization of absorbed light energy for photosynthesis. When the reaction centers of PSII are "open" and able to accept electrons, the energy is efficiently used for photochemistry, and fluorescence yield is low. As the reaction centers become "closed" (i.e., the primary quinone acceptor, QA, is reduced), the probability of fluorescence emission increases.

Non-Photochemical Quenching (NPQ)

Non-photochemical quenching (NPQ) encompasses a set of mechanisms that dissipate excess excitation energy as heat, thereby protecting the photosynthetic apparatus from photodamage.[1] NPQ is a vital regulatory process, particularly under high light stress. There are several components of NPQ that relax over different timescales, with the most rapid and significant component being energy-dependent quenching (qE).

The activation of qE is triggered by the buildup of a proton gradient (ΔpH) across the thylakoid membrane.[2][3][4][5] This acidification of the thylakoid lumen protonates the PsbS protein and activates the enzyme violaxanthin de-epoxidase (VDE).[6][7][8] VDE converts violaxanthin to zeaxanthin in the xanthophyll cycle.[6][7][8] Both the protonated PsbS and zeaxanthin are thought to induce conformational changes in the light-harvesting complexes of PSII, creating quenching sites where excess energy is dissipated as heat.[6][7][8]

Key this compound Fluorescence Parameters

Several key parameters are derived from chlorophyll fluorescence measurements to quantify different aspects of photosynthetic performance. These are typically measured using a Pulse-Amplitude-Modulation (PAM) fluorometer.

| Parameter | Description | Typical Value in Healthy Plants |

| Fo | Minimum fluorescence | Relative value, dependent on instrument settings |

| Fm | Maximum fluorescence | Relative value, dependent on instrument settings |

| Fv | Variable fluorescence (Fm - Fo) | Relative value |

| Fv/Fm | Maximum quantum yield of PSII photochemistry | ~0.79 - 0.84[9] |

| ΦPSII (or Y(II), ΔF/Fm') | Effective quantum yield of PSII photochemistry in the light | Decreases with increasing light intensity |

| NPQ | Non-photochemical quenching | Increases with increasing light intensity |

| qP | Photochemical quenching coefficient | Decreases with increasing light intensity |

| ETR | Electron Transport Rate | Increases with light intensity up to a saturation point |

Data Presentation: Quantitative Impact of Stressors on Chlorophyll Fluorescence Parameters

The following tables summarize the typical effects of various environmental stressors on key this compound fluorescence parameters. These values can vary depending on the plant species, the severity, and duration of the stress.

Table 1: Effect of Drought Stress on Chlorophyll Fluorescence Parameters

| Parameter | Effect of Mild to Moderate Drought | Effect of Severe Drought | Reference |

| Fv/Fm | Slight decrease or no change | Significant decrease | [10][11] |

| ΦPSII | Decrease | Significant decrease | [1] |

| NPQ | Increase | May decrease after an initial increase | [1][10] |

| ETR | Decrease | Significant decrease | [12] |

Table 2: Effect of Heat Stress on Chlorophyll Fluorescence Parameters

| Parameter | Effect of Moderate Heat Stress | Effect of Severe Heat Stress | Reference |

| Fv/Fm | Slight decrease | Significant decrease | [13][14][15][16] |

| ΦPSII | Decrease | Significant decrease | [13][15] |

| NPQ | Increase | May decrease after an initial increase | [13][15] |

| ETR | Decrease | Significant decrease | [15] |

Table 3: Effect of Nutrient Deficiency on Chlorophyll Fluorescence Parameters

| Parameter | General Effect of Nutrient Deficiency (N, P, K, Mg, Fe) | Reference |

| Fv/Fm | Decrease | [17][18] |

| ΦPSII | Decrease | [9][12] |

| NPQ | Often increases, but can vary with the specific nutrient | [9][12] |

| ETR | Decrease | [12] |

Table 4: Effect of Heavy Metal Stress on Chlorophyll Fluorescence Parameters

| Parameter | General Effect of Heavy Metal Stress (e.g., Cd, Cu, Cr) | Reference |

| Fv/Fm | Decrease | [19][20][21][22] |

| ΦPSII | Decrease | [20][21] |

| NPQ | Can increase or decrease depending on the metal and concentration | [20][21] |

| ETR | Decrease | [22] |

Experimental Protocols

The following provides a detailed methodology for a key experiment: measuring the induction and relaxation of Non-Photochemical Quenching (NPQ) using a Pulse-Amplitude-Modulation (PAM) fluorometer.

Protocol: NPQ Induction and Relaxation Kinetics

1. Sample Preparation and Dark Adaptation:

-

Select healthy, fully expanded leaves.

-

If using leaf discs, carefully cut them to the desired size.

-

Dark-adapt the samples for a minimum of 20-30 minutes.[23] This ensures that all reaction centers of PSII are open and any existing NPQ is relaxed.

2. Measurement of Fo and Fm:

-

Place the dark-adapted sample in the leaf clip of the PAM fluorometer.

-

Turn on the measuring light (a very weak, modulated light that does not induce photosynthesis) to determine the minimal fluorescence level, Fo.

-

Apply a short (e.g., 0.8 seconds) saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence, Fm.[24]

-

Calculate the maximum quantum yield of PSII: Fv/Fm = (Fm - Fo) / Fm.

3. NPQ Induction:

-

Expose the sample to a constant actinic light (light that drives photosynthesis) of a defined intensity (e.g., 500 µmol photons m-2 s-1).

-

During this light exposure, apply saturating pulses at regular intervals (e.g., every 30-60 seconds) to measure the maximum fluorescence in the light-adapted state (Fm').

-

Simultaneously, the steady-state fluorescence in the light (Fs or F') is continuously monitored.

-

Continue the actinic light exposure for a sufficient duration (e.g., 5-15 minutes) to allow NPQ to reach a steady state.

4. NPQ Relaxation:

-

Turn off the actinic light.

-

Continue to apply saturating pulses in the dark at increasing time intervals (e.g., initially every 30 seconds, then every minute, then every few minutes) to monitor the recovery of Fm' back towards the initial Fm value. This relaxation reflects the disassembly of the NPQ state.

5. Data Analysis and Parameter Calculation:

-

ΦPSII (at each saturating pulse during illumination) = (Fm' - Fs) / Fm'

-

NPQ (at each saturating pulse during illumination and relaxation) = (Fm - Fm') / Fm'[23]

-

qP (at each saturating pulse during illumination) = (Fm' - Fs) / (Fm' - Fo') (where Fo' is the minimum fluorescence in the light, which can be estimated or measured after a brief far-red light pulse following the actinic light period).

-

ETR = ΦPSII * PAR * 0.84 * 0.5 (where PAR is the photosynthetically active radiation, 0.84 is a factor assuming 84% of incident light is absorbed, and 0.5 assumes that the absorbed energy is equally distributed between PSII and PSI).

Mandatory Visualizations

Signaling Pathway of Energy-Dependent Quenching (qE) of NPQ

Caption: Signaling pathway of energy-dependent non-photochemical quenching (qE).

Experimental Workflow for NPQ Measurement

Caption: Experimental workflow for measuring NPQ induction and relaxation.

Logical Relationship of Absorbed Light Energy Fates

Caption: Competing fates of absorbed light energy in chlorophyll.

Applications in Research and Drug Development

This compound fluorescence is a versatile tool with a wide range of applications in both fundamental plant science and applied research, including drug development.

Plant Stress Physiology Research

The high sensitivity of chlorophyll fluorescence parameters to plant stress makes it an invaluable tool for studying the effects of various abiotic and biotic stressors. Researchers can rapidly and non-destructively assess the impact of drought, heat, cold, nutrient deficiencies, heavy metal toxicity, and pathogen infections on photosynthetic efficiency.[1][9][11][12][13][14][15][17][18][19][20][21][22][25][26] This allows for the screening of stress-tolerant genotypes and the elucidation of stress-response mechanisms.

Herbicide and Phytotoxic Compound Screening

In the context of drug and herbicide development, chlorophyll fluorescence provides a rapid and effective method for screening the phytotoxicity of chemical compounds.[27] Many herbicides act by inhibiting specific steps in the photosynthetic electron transport chain, and these effects are readily detectable as changes in fluorescence parameters. For example, herbicides that block electron transport at the QB binding site of PSII cause a rapid increase in fluorescence yield. This makes chlorophyll fluorescence an ideal tool for:

-

High-throughput screening: Automated chlorophyll fluorescence imaging systems can be used to screen large libraries of chemical compounds for their effects on photosynthesis in a variety of plant species.[28][29][30][31][32]

-

Mode of action studies: The specific changes in different fluorescence parameters can provide insights into the mechanism by which a compound affects photosynthesis.

-

Dose-response analysis: The technique can be used to determine the effective concentration of a compound that causes a specific level of photosynthetic inhibition.

Crop Improvement and Phenotyping

Chlorophyll fluorescence is increasingly being used in plant breeding and crop improvement programs. High-throughput phenotyping platforms incorporating chlorophyll fluorescence imaging allow for the rapid screening of large plant populations for desirable photosynthetic traits, such as enhanced stress tolerance or improved photosynthetic efficiency.[28][29][30][31][32]

Conclusion

The quantum yield of this compound fluorescence is a sensitive and informative probe of photosynthetic function. Its non-invasive nature and the availability of sophisticated instrumentation have made it an indispensable tool for researchers, scientists, and professionals in drug and herbicide development. By understanding the core principles of chlorophyll fluorescence and applying standardized experimental protocols, it is possible to gain deep insights into plant physiology, screen for bioactive compounds, and contribute to the development of more resilient and productive crops.

References

- 1. mdpi.com [mdpi.com]

- 2. In diatoms, the transthylakoid proton gradient regulates the photoprotective non-photochemical fluorescence quenching beyond its control on the xanthophyll cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. [PDF] Mechanisms underpinning natural variation in non-photochemical quenching kinetics | Semantic Scholar [semanticscholar.org]

- 8. Nonphotochemical quenching in plants: Mechanisms and mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photosynthetic Parameters Show Specific Responses to Essential Mineral Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drought stress strengthens the link between chlorophyll fluorescence parameters and photosynthetic traits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant, Soil and Environment: Sensitivity of fast chlorophyll fluorescence parameters to combined heat and drought stress in wheat genotypes [pse.agriculturejournals.cz]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. connectsci.au [connectsci.au]

- 14. researchgate.net [researchgate.net]

- 15. Chlorophyll Fluorescence in Wheat Breeding for Heat and Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hort [journals.ashs.org]

- 17. Exploring Plant Nutrient Status: Q&A on Chlorophyll Fluorescence Measurements - CID Bio-Science [cid-inc.com]

- 18. Chlorophyll fluorescence as a tool for nutrient status identification in rapeseed plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. earsel.org [earsel.org]

- 20. Frontiers | Perspective of Monitoring Heavy Metals by Moss Visible Chlorophyll Fluorescence Parameters [frontiersin.org]

- 21. Perspective of Monitoring Heavy Metals by Moss Visible Chlorophyll Fluorescence Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]

- 24. handheld.psi.cz [handheld.psi.cz]

- 25. mdpi.com [mdpi.com]

- 26. Perspective of Monitoring Heavy Metals by Moss Visible Chlorophyll Fluorescence Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Imaging of this compound Fluorescence in Natural Compound-Induced Stress Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. High throughput screening with chlorophyll fluorescence imaging and its use in crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Chlorophyll fluorescence-based high-throughput phenotyping facilitates the genetic dissection of photosynthetic heat tolerance in African (Oryza glaberrima) and Asian (Oryza sativa) rice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Phenotyping Plant Responses to Biotic Stress by Chlorophyll Fluorescence Imaging [frontiersin.org]

- 32. experts.illinois.edu [experts.illinois.edu]

Methodological & Application

Application Notes and Protocols for Chlorophyll a Quantification using Spectrophotometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorophyll a is the primary photosynthetic pigment in all oxygenic photosynthetic organisms, including plants, algae, and cyanobacteria.[1][2] Its quantification is a fundamental method for estimating phytoplankton biomass and primary productivity in aquatic ecosystems and assessing plant health. Spectrophotometry provides a simple, rapid, and cost-effective method for determining this compound concentration.[2][3] This document outlines the detailed protocols for this compound quantification using spectrophotometry, including sample preparation, pigment extraction, and spectrophotometric measurement.

Principle

The method is based on the principle that this compound, when extracted in an organic solvent, exhibits a characteristic absorption spectrum with a distinct peak in the red region.[3] The concentration of this compound in the extract is directly proportional to the absorbance at this peak wavelength, as described by the Beer-Lambert law. By measuring the absorbance of the extract at specific wavelengths, the concentration of this compound can be calculated using established equations.[4]

There are two main types of spectrophotometric methods for this compound determination:

-

Trichromatic Method: This method involves measuring absorbance at three wavelengths to determine the concentrations of this compound, b, and c.[1] It is suitable when information on different chlorophyll types is required.

-

Monochromatic Method: This method focuses on the determination of this compound and its degradation product, pheophytin a.[1] It involves measuring absorbance before and after acidification of the extract.[1]

Materials and Reagents

Equipment:

-

Spectrophotometer (with a bandwidth of 2 nm or less)[1]

-

Optically matched quartz or glass cuvettes (1 cm path length is common, but up to 5 cm can be used for low concentrations)[1][5]

-

Centrifuge

-

Filtration apparatus (e.g., vacuum pump, filter funnel)

-

Glass fiber filters (GF/F) or membrane filters (e.g., 0.2 µm polycarbonate)[6][7]

-

Tissue grinder or mortar and pestle

-

Volumetric flasks and pipettes

-

Freezer (-20°C or -80°C)[7]

-

Dark box or aluminum foil to protect samples from light[8][9]

Reagents:

-

Extraction Solvent:

-

90% Acetone: Mix 90 parts of reagent-grade acetone with 10 parts of deionized water.[9] Acetone is a widely used and suitable solvent for a broad range of marine phytoplankton species.[6]

-

100% Methanol: Spectrophotometric grade (>99%).[5] Methanol is highly efficient, especially for hard-to-extract species.[6]

-

Dimethyl Sulfoxide (DMSO): Low toxicity and low vapor pressure solvent.[2]

-

-

Magnesium Carbonate (MgCO₃) suspension (optional): Add 1.0 g of MgCO₃ powder to 100 mL of deionized water.[9] This is used to prevent acidification of the extract during filtration and storage.[10]

-

Hydrochloric Acid (HCl), 0.1 N (for monochromatic method): Add 8.3 mL of concentrated HCl to a 1000 mL volumetric flask and bring to volume with deionized water.[9]

Experimental Protocols

4.1. Sample Collection and Filtration

-

Collect a known volume of water sample. The volume will depend on the expected phytoplankton density; for oligotrophic waters, a larger volume (e.g., 1-2 liters) may be necessary, while for eutrophic waters, a smaller volume (e.g., 50-200 mL) may suffice.[7][11]

-

Set up the filtration apparatus with a glass fiber filter.

-

Filter the water sample under gentle vacuum.

-

(Optional) During the final phase of filtration, add a small amount (e.g., 0.2 mL) of MgCO₃ suspension to the filter.[9]

-

After filtration, fold the filter in half with the sample side inwards.

-

The filter can be processed immediately or stored frozen (-20°C or colder) in the dark for up to 30 days.[7][9]

4.2. Pigment Extraction

Important: All steps should be performed in subdued light to prevent pigment degradation.[9][12]

-

Place the filter in a centrifuge tube or tissue grinder.

-

Add a known volume of the chosen extraction solvent (e.g., 5-10 mL of 90% acetone or 100% methanol).[8]

-

Grinding/Homogenization (if necessary): If using a tissue grinder or mortar and pestle, grind the filter until it is completely macerated to ensure efficient extraction.[8][10]

-

Steeping: Transfer the extract to a capped centrifuge tube and store it in the dark at 4°C or -20°C for at least 12-24 hours to allow for complete pigment extraction.[7][9]

-

After the steeping period, bring the extracts to room temperature in the dark.[5]

-

Centrifuge the extract at approximately 500 g for 20 minutes to clarify the supernatant by pelleting the filter debris and other particulate matter.[9]

-

Carefully transfer the clear supernatant to a clean cuvette for spectrophotometric analysis.

4.3. Spectrophotometric Measurement

-

Turn on the spectrophotometer and allow it to warm up for at least 30-45 minutes for stabilization.[5]

-

Set the spectrophotometer to measure absorbance at the required wavelengths.

-

Use the same extraction solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance (Optical Density - OD) of the sample extract at the specified wavelengths. The absorbance reading at 663 nm or 665 nm should ideally be between 0.1 and 1.0.[5][9] If the reading is too high, dilute the extract with a known volume of the solvent and re-measure.

-

A reading at 750 nm should be taken to correct for turbidity. This reading should be subtracted from the absorbance values at other wavelengths.[1][5] If the absorbance at 750 nm is high, the extract may need to be re-centrifuged or filtered.[5]

Data Presentation: Calculation of this compound Concentration

The concentration of this compound is calculated using specific equations that depend on the solvent used and the method (trichromatic or monochromatic).

Table 1: Equations for this compound Quantification

| Solvent | Method | Equation | Reference |

| 90% Acetone | Trichromatic | Chl a (µg/L) = [11.85(A₆₆₄ - A₇₅₀) - 1.54(A₆₄₇ - A₇₅₀) - 0.08(A₆₃₀ - A₇₅₀)] * (v / (V * l)) | Jeffrey & Humphrey (1975) |

| 90% Acetone | Monochromatic | Chl a (µg/L) = [26.7 * (A₆₆₃ - A₇₅₀)before acid - (A₆₆₅ - A₇₅₀)after acid] * (v / (V * l)) | Lorenzen (1967) |

| 100% Methanol | Trichromatic | Chl a (µg/L) = [12.9447(A₆₆₅ - A₇₅₀)] * (v / (V * l)) | Ritchie (2006)[13] |

| DMSO | Trichromatic | Chl a (mg/g) = 12.7(A₆₆₃) – 2.69(A₆₄₅) * (V / (1000 * wt)) | Arnon (1949)[14] |

Where:

-

Aλ: Absorbance at wavelength λ.

-

v: Volume of the extraction solvent (in mL).

-

V: Volume of water filtered (in L).

-

l: Path length of the cuvette (in cm).

-

wt: Weight of the sample (in g).

Mandatory Visualization

Caption: Workflow for this compound Quantification.

Quality Control and Troubleshooting

-

Blanks: Run a solvent blank with every batch of samples to ensure no contamination. The absorbance of the blank should be less than 0.05 at all wavelengths.[5][15]

-

Replicates: Process at least duplicate, preferably triplicate, samples to assess the reproducibility of the method.[7]

-

Light Exposure: Minimize the exposure of samples and extracts to light to prevent photodegradation of chlorophyll.[8][12]

-

Temperature: Perform extractions in the cold to minimize pigment degradation.[8] However, allow extracts to warm to room temperature before spectrophotometric measurements to avoid condensation on the cuvettes.[5][8]

-

Turbidity: High absorbance at 750 nm indicates turbidity. Ensure proper centrifugation or filtration of the extract.[5]

-

Cuvettes: Use clean, scratch-free, and optically matched cuvettes. Avoid using plastic cuvettes with acetone.[8]

-

Acidification (Monochromatic method): Ensure complete mixing after adding acid and allow sufficient time for the conversion of this compound to pheophytin a (typically 2-5 minutes).[1]

By following these detailed protocols and quality control measures, researchers can obtain accurate and reliable quantification of this compound for their specific applications.

References

- 1. participants.wepal.nl [participants.wepal.nl]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. sherubtsebotmal.wordpress.com [sherubtsebotmal.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. data.neonscience.org [data.neonscience.org]

- 6. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]

- 7. Total this compound Measurements by Spectrophotometer [protocols.io]

- 8. prometheusprotocols.net [prometheusprotocols.net]

- 9. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]

- 10. Untitled Document [web.pdx.edu]

- 11. dws.gov.za [dws.gov.za]

- 12. researchgate.net [researchgate.net]

- 13. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 14. uaeu.ac.ae [uaeu.ac.ae]

- 15. data.neonscience.org [data.neonscience.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Chlorophyll a and b

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative separation of chlorophyll a and chlorophyll b. Chlorophylls are essential photosynthetic pigments found in plants and algae, and their accurate quantification is crucial in various fields, including plant physiology, ecology, and food science. The described method utilizes a C18 stationary phase with a gradient elution mobile phase, providing excellent resolution and sensitivity for baseline separation of these two closely related pigments. This document provides a comprehensive protocol, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development.

Introduction

This compound and chlorophyll b are the primary photosynthetic pigments responsible for capturing light energy. Structurally, they are very similar, differing only by a single functional group on the porphyrin ring (a methyl group in this compound is replaced by a formyl group in chlorophyll b). This minor difference in polarity allows for their separation using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of chlorophylls and their degradation products. Reversed-phase HPLC, in particular with C18 columns, is widely employed for its ability to separate compounds based on their hydrophobicity. This application note presents a validated HPLC method for the efficient separation of this compound and b, along with a detailed experimental protocol.

Materials and Methods

Instrumentation and Consumables

-

HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Centrifuge.

-

Vortex mixer.

-

Syringe filters (0.22 µm PTFE).

-

HPLC vials.

Reagents and Solvents

-

HPLC-grade methanol.

-

HPLC-grade acetonitrile.

-

HPLC-grade ethyl acetate.

-

HPLC-grade water.

-